![molecular formula C23H25ClN2O5 B12627445 N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B12627445.png)
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a complex organic compound characterized by its unique chemical structure. This compound features a pyrrolidinone ring substituted with a chlorophenyl group and a dimethoxyphenylethyl group, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The chlorophenyl and dimethoxyphenylethyl groups are then introduced through substitution reactions, often using reagents such as chlorinating agents and dimethoxyphenylethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the desired reactions while minimizing side reactions is also crucial. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated compounds. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.
科学研究应用
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects or its role as a lead compound in drug development.
Industry: It can be used in the development of new materials or as a component in various industrial processes.
作用机制
The mechanism of action of N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and the biological context.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolidinone derivatives and compounds with chlorophenyl or dimethoxyphenylethyl groups. Examples include:
- N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
- N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Uniqueness
What sets N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
属性
分子式 |
C23H25ClN2O5 |
|---|---|
分子量 |
444.9 g/mol |
IUPAC 名称 |
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C23H25ClN2O5/c1-4-21(27)25(12-11-15-5-10-19(30-2)20(13-15)31-3)18-14-22(28)26(23(18)29)17-8-6-16(24)7-9-17/h5-10,13,18H,4,11-12,14H2,1-3H3 |
InChI 键 |
LWZWYKZPCJSOMC-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(CCC1=CC(=C(C=C1)OC)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627362.png)
![(3S,3'aR,8'aS,8'bS)-2'-[4-chloro-3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12627369.png)
![N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B12627377.png)
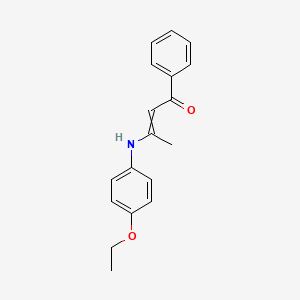
![2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate](/img/structure/B12627392.png)
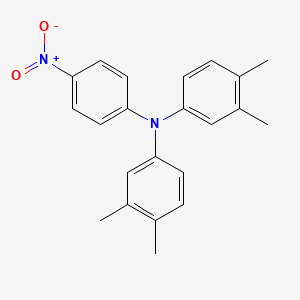
![2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)-](/img/structure/B12627404.png)

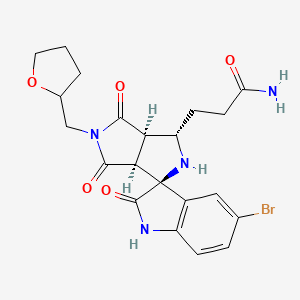
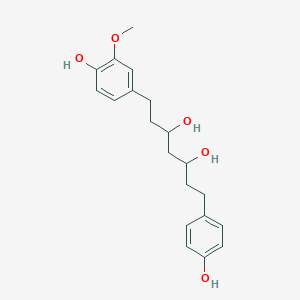
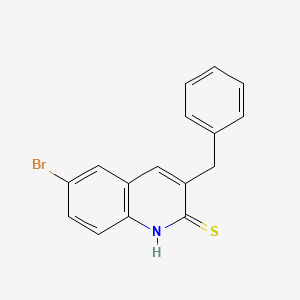

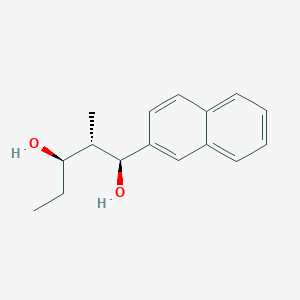
![3-(2-chloro-5-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627465.png)
